![molecular formula C18H22N2O2 B15212896 (2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a biphenyl group and a diol moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a nucleophilic substitution reaction using a biphenyl halide and an amine precursor.
Diol Formation: The diol moiety can be introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Applications De Recherche Scientifique
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-(2-Phenylethyl)pyrrolidine-3,4-diol: Similar structure but lacks the biphenyl group.
(2S,3R)-2-(2-(Naphthylamino)ethyl)pyrrolidine-3,4-diol: Contains a naphthyl group instead of a biphenyl group.
Uniqueness
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(2S,3R)-2-[2-(4-phenylanilino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C18H22N2O2/c21-17-12-20-16(18(17)22)10-11-19-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-22H,10-12H2/t16-,17?,18+/m0/s1 |
Clé InChI |
UNEWSWRYIFHGNP-PXKIYYGHSA-N |
SMILES isomérique |
C1C([C@@H]([C@@H](N1)CCNC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
SMILES canonique |
C1C(C(C(N1)CCNC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



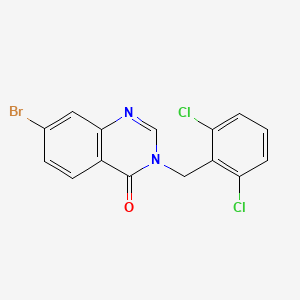
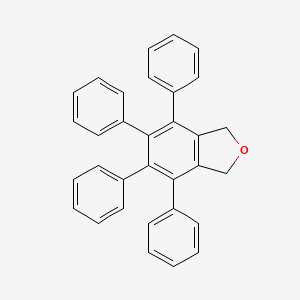
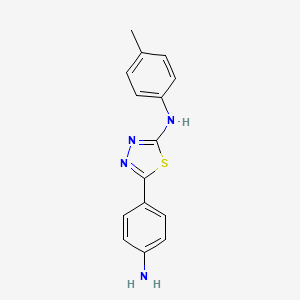
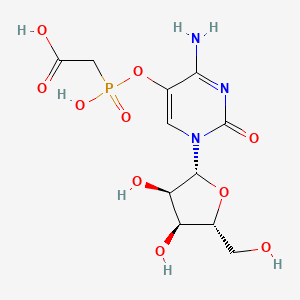
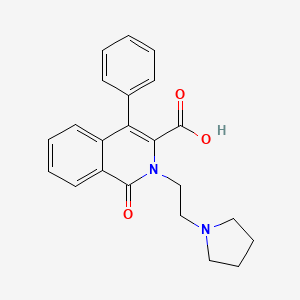
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
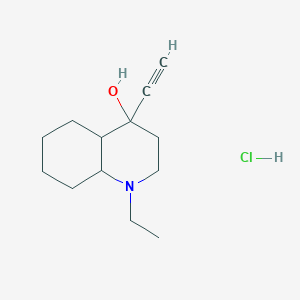
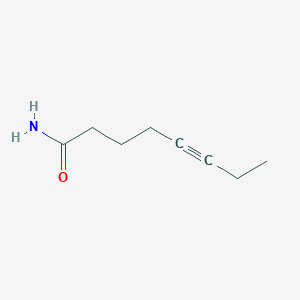
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
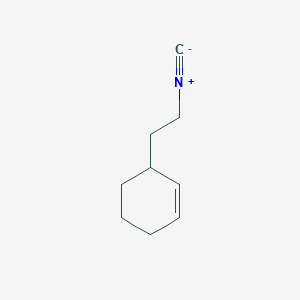

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
